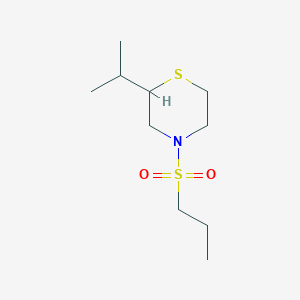
2-(4-Methylphenyl)-1-methylsulfonylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-1-methylsulfonylpiperidine, also known as MDPV, is a synthetic cathinone drug that belongs to the class of psychoactive substances known as "bath salts." MDPV is a potent stimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite the risks associated with MDPV, it has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-(4-Methylphenyl)-1-methylsulfonylpiperidine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 2-(4-Methylphenyl)-1-methylsulfonylpiperidine, including increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
2-(4-Methylphenyl)-1-methylsulfonylpiperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, leading to potentially life-threatening complications such as heart attack and stroke. 2-(4-Methylphenyl)-1-methylsulfonylpiperidine has also been associated with psychiatric symptoms such as paranoia, hallucinations, and delusions.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methylphenyl)-1-methylsulfonylpiperidine has several advantages and limitations for use in lab experiments. One advantage is its potency, which allows for the study of its effects at low doses. However, its potential for abuse and addiction makes it difficult to use in human studies. Additionally, the risks associated with 2-(4-Methylphenyl)-1-methylsulfonylpiperidine make it challenging to conduct animal studies without the risk of harm.
Orientations Futures
There are several future directions for research on 2-(4-Methylphenyl)-1-methylsulfonylpiperidine. One area of focus is the development of new treatments for addiction and psychiatric disorders that target the dopamine, norepinephrine, and serotonin systems. Additionally, studies are needed to better understand the long-term effects of 2-(4-Methylphenyl)-1-methylsulfonylpiperidine use and the potential for addiction and withdrawal. Finally, research is needed to develop new drugs that have the potential therapeutic benefits of 2-(4-Methylphenyl)-1-methylsulfonylpiperidine without the risks associated with its use.
Méthodes De Synthèse
2-(4-Methylphenyl)-1-methylsulfonylpiperidine is synthesized from piperidine, a cyclic organic compound, and 4'-methylpropiophenone, a ketone compound. The synthesis process involves a series of chemical reactions, including oxidation, reduction, and condensation. The final product is a white crystalline powder that is soluble in water and other solvents.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-1-methylsulfonylpiperidine has been the subject of scientific research due to its potential therapeutic applications. It has been studied as a potential treatment for depression, anxiety, and other psychiatric disorders. 2-(4-Methylphenyl)-1-methylsulfonylpiperidine has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-11-6-8-12(9-7-11)13-5-3-4-10-14(13)17(2,15)16/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDHHMCVXDETDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCN2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1-methylsulfonylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)



![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)



![3-Chloro-2-[3-(2-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7592014.png)
![3-[2-(Methoxymethyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B7592024.png)



![2-[3-(5-cyclopropyltetrazol-1-yl)-4-fluoroanilino]-N-ethylacetamide](/img/structure/B7592056.png)